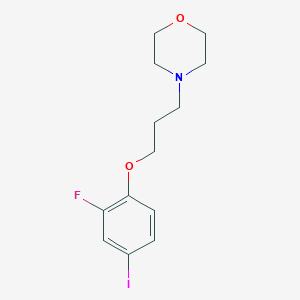
4-(3-(2-Fluoro-4-iodophenoxy)propyl)morpholine
説明
4-(3-(2-Fluoro-4-iodophenoxy)propyl)morpholine, also known as FIPM, is a synthetic compound that has been used in research studies for its potential applications in drug synthesis and development. FIPM is a type of morpholine, which is an organic compound composed of a nitrogen atom and four carbon atoms. Morpholines have been used in a variety of applications, including as solvents, catalysts, and pharmaceuticals. FIPM is especially interesting due to its unique structure, which contains a fluoro-iodophenoxy ring. This ring structure gives FIPM unique properties that make it suitable for a variety of scientific research applications.
科学的研究の応用
Intermolecular Interactions and Structural Analysis
Research on derivatives of 1,2,4-triazoles, including fluoro derivatives, has highlighted the importance of intermolecular interactions such as C–H⋯O, C–H⋯π, and lp⋯π, contributing to the understanding of molecular structure and stability. These interactions are crucial for the design of biologically active compounds and materials with specific properties (Shukla et al., 2014).
Biological Activity and Mechanisms
A study on 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine revealed significant antibacterial and antitubercular activities, showcasing the potential of similar compounds in developing new antimicrobial agents (Mamatha S.V et al., 2019).
Apoptosis Induction
Compounds with a morpholine structure have been investigated for their ability to induce apoptosis in certain cell lines, indicating potential applications in cancer research. For instance, specific morpholine derivatives demonstrated potent cell apoptosis inducers by affecting ATP content, caspase-3 expression, and mitochondrial membrane potential (Xingang Zhang et al., 2012).
Antimicrobial Potency and Molecular Docking
The synthesis and antimicrobial activity evaluation of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, provide insights into the development of new antimicrobial agents. Molecular docking studies further our understanding of the interactions between these compounds and bacterial enzymes, potentially guiding the design of more effective antibiotics (D. B. Janakiramudu et al., 2017).
Fluorescence Microscopy and Cellular Imaging
Fluorescent histone deacetylase (HDAC) inhibitors, such as 4-morpholinoscriptaid, have been used in fluorescence microscopy studies, demonstrating the capability for rapid cellular uptake and offering a tool for the study of HDAC inhibitors within the cell. Such research paves the way for the development of novel diagnostic and therapeutic approaches in epigenetics and oncology (Cassandra L. Fleming et al., 2015).
Oxidation Reactions and Synthetic Chemistry
The study of morpholinium fluorochromate(VI) on silica gel as a selective and efficient reagent for the oxidation of aryl alcohols to their corresponding aldehydes and ketones illustrates the compound's utility in synthetic chemistry. This research enhances the toolbox available for organic synthesis, offering a more efficient pathway for producing key intermediates in pharmaceutical and material science (S. Z. Sayyed-alangi et al., 2011).
特性
IUPAC Name |
4-[3-(2-fluoro-4-iodophenoxy)propyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FINO2/c14-12-10-11(15)2-3-13(12)18-7-1-4-16-5-8-17-9-6-16/h2-3,10H,1,4-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIGEKAMHQFHAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=C(C=C(C=C2)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(2-Fluoro-4-iodophenoxy)propyl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



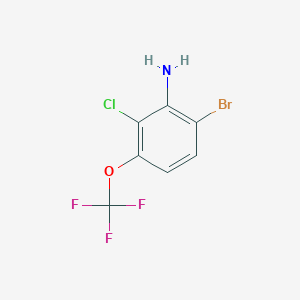
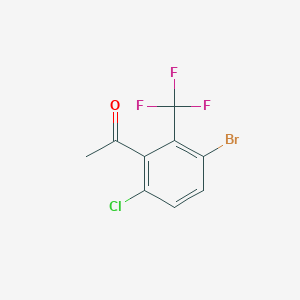
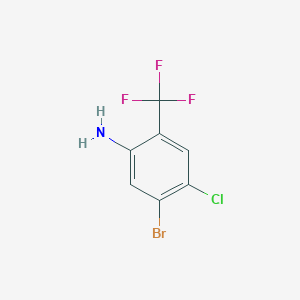
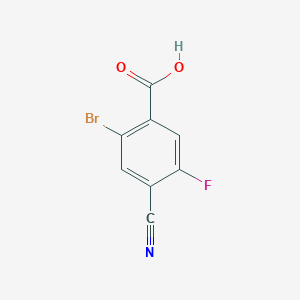

![Sodium [5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanide](/img/structure/B1413577.png)

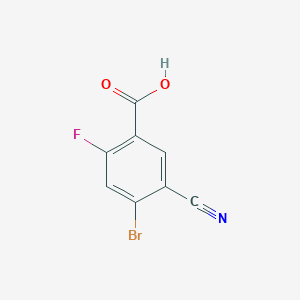

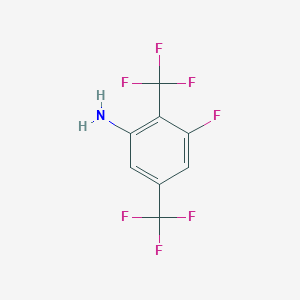
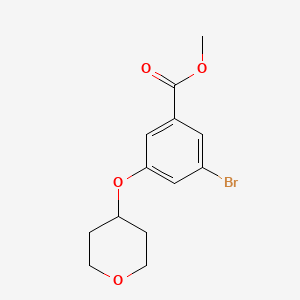
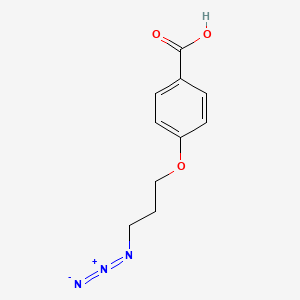
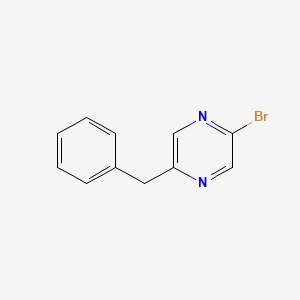
![2-O-Tert-butyl 3-O-methyl (1S,3R,5S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B1413590.png)